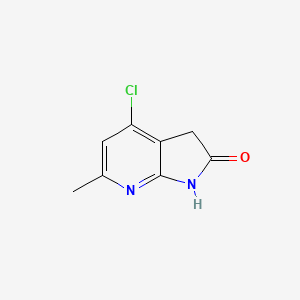

4-Chloro-6-methyl-7-aza-2-oxindole

Description

Significance of the 7-Aza-2-Oxindole Core as a Privileged Pharmacophore in Medicinal Chemistry

The 7-aza-2-oxindole core is widely regarded as a "privileged pharmacophore." This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The structure is an integral part of numerous biologically active compounds, which have been investigated for a range of therapeutic applications. researchgate.net

The significance of this scaffold lies in its ability to mimic the structure of endogenous molecules and interact with various enzymes and receptors within the body. Specifically, derivatives of 7-aza-2-oxindole have shown potential as anti-inflammatory agents and inhibitors of protein kinases, which are crucial targets in oncology and immunology. vulcanchem.comnih.gov The nitrogen atom in the 7-position can form key hydrogen bonds with protein targets, enhancing binding affinity and biological activity. researchgate.net

Overview of the Research Landscape Pertaining to Substituted Azaindoles and Oxindoles

The broader family of molecules, including substituted azaindoles and oxindoles, is a major focus of contemporary drug discovery research. Scientists have developed numerous synthetic methods to create diverse libraries of these compounds, allowing for extensive exploration of their biological activities. vulcanchem.com

Research has demonstrated that the type and position of chemical groups attached to the core scaffold have a profound impact on the compound's function. For instance, studies on a series of 3,5-disubstituted 2-oxindole derivatives identified potent inhibitors of GSK3β, an enzyme linked to diabetes. In another study, a series of 7-aza-2-oxindole derivatives were synthesized and evaluated for their ability to inhibit the production of inflammatory cytokines like TNF-α and IL-6. vulcanchem.comresearchgate.net This research has established clear structure-activity relationships (SAR), showing, for example, that electron-withdrawing groups at certain positions can enhance anti-inflammatory effects. The oxindole (B195798) nucleus is a central component in the design of new anticancer agents, with substitutions at the 3-position being particularly important for antitumor activity.

Rationale for Focused Research on 4-Chloro-6-methyl-7-aza-2-oxindole as a Representative Analogue

The specific compound, this compound, serves as a representative analogue for targeted research based on established medicinal chemistry principles. The rationale for its synthesis and study can be broken down by its structural components:

7-Aza-2-Oxindole Scaffold : This core provides the foundational structure known to possess biological activity, particularly as a kinase inhibitor and anti-inflammatory agent. vulcanchem.com

6-Methyl Substitution : The addition of a methyl group at the 6th position can influence the compound's pharmacokinetic profile, including its metabolic stability, solubility, and selectivity for its intended biological target over other proteins. Research on related 7-methyloxindole (B7942750) structures has indicated their potential as kinase inhibitors. nih.gov

By combining these specific features, this compound emerges as a logical candidate for investigation in drug discovery programs aimed at developing novel kinase inhibitors or anti-inflammatory drugs.

Chemical and Biological Data

While specific experimental data for this compound is not widely available in public literature, the following tables provide its calculated chemical properties and the biological activity of closely related 7-aza-2-oxindole analogues, illustrating the type of data generated in such research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 171879-99-5 (for parent 7-azaindole) |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 4-chloro-6-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |

Note: Data is computationally generated or based on the parent compound due to a lack of published experimental data for the 2-oxindole variant.

Table 2: Anti-Inflammatory Activity of Representative 7-Aza-2-Oxindole Analogues

This table shows the inhibitory activity of related compounds against the release of the inflammatory cytokine TNF-α in a cellular assay.

| Compound | Substitution Pattern | TNF-α Inhibition (% of control) |

| Analogue 6a | 5-H | 75.3 ± 5.1 |

| Analogue 6b | 5-Fluoro | 68.2 ± 4.5 |

| Analogue 6c | 5-Chloro | 60.1 ± 3.9 |

| Analogue 6d | 5-Bromo | 55.4 ± 3.6 |

Data sourced from a study on related 7-aza-2-oxindole derivatives, demonstrating the effect of halogen substitution at the 5-position. vulcanchem.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-2-6(9)5-3-7(12)11-8(5)10-4/h2H,3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQPNTOUQCWYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CC(=O)NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301185939 | |

| Record name | 4-Chloro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-27-0 | |

| Record name | 4-Chloro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,3-dihydro-6-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Aza 2 Oxindole Derivatives, with Emphasis on Regioselective and Stereoselective Synthesis of 4 Chloro 6 Methyl 7 Aza 2 Oxindole Analogues

Established Synthetic Routes to the 7-Aza-2-Oxindole Core Structure

The construction of the fundamental 7-aza-2-oxindole ring system has been approached through several established chemical strategies. These methods often contend with the electron-deficient nature of the pyridine-based starting materials, which can render traditional indole (B1671886) syntheses like the Fischer, Bartoli, or Reissert methods unsuitable. nsf.gov

Cyclization Approaches from Pyridine (B92270) Precursors

A primary strategy for building the 7-aza-2-oxindole core involves the cyclization of appropriately substituted pyridine precursors. These methods focus on forming the five-membered lactam ring onto a pre-existing pyridine ring.

One-pot domino reactions have been developed for the selective synthesis of 7-azaindoles and their reduced 7-azaindoline derivatives starting from readily available materials like 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes. nsf.gov The chemoselectivity of these reactions is notably dependent on the counterion of the base used; for instance, lithium hexamethyldisilazide (LiN(SiMe3)2) tends to produce 7-azaindolines, while potassium hexamethyldisilazide (KN(SiMe3)2) favors the formation of 7-azaindoles. nsf.gov This approach provides a transition-metal-free route to N-H free 7-azaindoles, which are valuable for further functionalization. nsf.gov

Rhodium(III)-catalyzed synthesis provides another efficient protocol, coupling 2-aminopyridine (B139424) with internal alkynes. nih.govrsc.org This method often requires a silver salt, such as Ag2CO3, as a Lewis acid additive to enhance the reactivity of the Rh(III) catalyst. nih.gov Density functional theory (DFT) calculations have shown that the Ag+ additive promotes the catalysis by oxidizing Rh(III) intermediates, which accelerates key steps including C-H activation, alkyne insertion, and reductive elimination. nih.govrsc.org

A two-step, protecting-group-free synthesis starts from chloroamino-N-heterocycles. organic-chemistry.org The process involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization to yield the azaindole core. organic-chemistry.org

| Starting Material | Reagents | Product | Key Feature |

| 2-Fluoro-3-methylpyridine, Arylaldehyde | KN(SiMe3)2 | 2-Aryl-7-azaindole | Transition-metal-free, counterion-controlled selectivity. nsf.gov |

| 2-Aminopyridine, Internal Alkyne | Rh(III)-catalyst, Ag+ oxidant | 7-Azaindole (B17877) | Oxidatively induced reactivity enhancement by silver additive. nih.govrsc.org |

| Chloroamino-N-heterocycle | (2-Ethoxyvinyl)borolane, Acetic Acid | Azaindole | Protecting-group-free, two-step process. organic-chemistry.org |

Oxidative Rearrangement Strategies

Oxidative processes can be employed to convert indole or indoline (B122111) precursors into the corresponding oxindoles. While much of the literature focuses on the cleavage of the indole C2-C3 bond, these strategies are foundational for understanding the oxidative chemistry relevant to aza-analogs. caltech.edu The Witkop-Winterfeldt oxidation is a classic biomimetic example of this type of transformation. caltech.edu

More contemporary methods have disclosed oxidative sequences for converting oxindoles into different heterocyclic scaffolds through a combination of copper-catalyzed C-H peroxidation and subsequent base-mediated fragmentation. caltech.edu These methods allow for the incorporation of external nucleophiles, offering a pathway to diverse structures that are not accessible through traditional biomimetic oxidations. caltech.edu In the context of 7-aza-2-oxindoles, such strategies could be adapted from suitable 7-azaindole precursors, which can be synthesized via various means. For instance, some work has focused on designing 7-aza-2-oxindole derivatives based on the structure of anti-inflammatory drugs like tenidap, subsequently evaluating their biological activities. nih.govnih.gov

Carbonylation Reactions

Carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing heterocycles, including oxindoles. A visible-light-mediated radical cascade arylcarboxylation/cyclization of N-alkyl-N-arylmethacrylamides using carbon dioxide (CO2) as the carboxyl source has been established to produce oxindole-3-acetic acid derivatives. acs.org This method utilizes a photocatalyst, such as fac-Ir(ppy)3, and demonstrates good functional group compatibility under mild conditions. acs.org While this specific example leads to a derivatized oxindole (B195798), the underlying principle of intramolecular cyclization involving a carbonylation step is applicable to the synthesis of the core 7-aza-2-oxindole structure from appropriately designed pyridine-based substrates.

Modern Catalytic Strategies for Derivatization

Modern catalytic methods, particularly those employing transition metals, have become indispensable for the precise functionalization of the 7-aza-2-oxindole scaffold. These strategies are crucial for introducing substituents like those in 4-chloro-6-methyl-7-aza-2-oxindole with high regioselectivity.

Palladium-Catalyzed Reactions in Oxindole Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction and functionalization of indole and oxindole systems. acs.org These methods offer high efficiency and functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions are used to synthesize 7-azaindole and 7-azaoxindole derivatives. acs.org One-pot protocols have been developed for the direct synthesis of azaindoles from amino-halopyridines and ketones via palladium-catalyzed α-heteroarylation of ketone enolates. researchgate.net Furthermore, subjecting N-methyl 7-azaindole N-oxides to a Pd(OAc)2/DavePhos catalyst system allows for the regioselective direct arylation of the pyridine ring. nih.gov

| Reaction Type | Catalyst System | Substrates | Product |

| α-Heteroarylation | Palladium catalyst | Amino-halopyridine, Ketone | Azaindole researchgate.net |

| Direct Arylation | Pd(OAc)2/DavePhos | N-methyl 7-azaindole N-oxide, Aryl halide | C-arylated 7-azaindole nih.gov |

| Cross-Coupling | Pd(0)/Cu(I) | 7-Halogenated 8-aza-7-deaza-2'-deoxyadenosine, Alkyne | 7-Alkynylated derivative rsc.org |

A key strategy for constructing the oxindole ring is the intramolecular α-arylation of an appropriate precursor. This reaction involves the palladium-catalyzed formation of a carbon-carbon bond between an enolate and an aryl halide tethered on the same molecule. This approach provides a powerful and direct route to the oxindole core. The development of an SN'-type intramolecular aromatic substitution involving an α-arylazaoxyallyl cation intermediate offers a pathway to oxindoles. nih.gov This transformation is facilitated by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and proceeds through a π-extended species that enables the intramolecular Ar(Csp²)-N bond formation. nih.gov For a substrate like a substituted 2-chloronicotinamide (B82574) derivative, an intramolecular Heck reaction or a Buchwald-Hartwig amination could be envisioned to form the five-membered ring of a 4-substituted-7-aza-2-oxindole. The regioselectivity for forming the desired this compound would depend on the strategic placement of substituents on the initial pyridine precursor.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone in the synthesis of 7-azaindole and 7-azaoxindole frameworks, offering powerful tools for C-C and C-N bond formation. nih.govacs.org Palladium-catalyzed reactions, in particular, have been extensively developed for the construction of these heterocyclic cores. nih.govmdpi.com

One prominent strategy is the Sonogashira cross-coupling reaction, which typically involves the coupling of amino-halopyridines with terminal alkynes. nih.gov This is often followed by a cyclization step, which can be mediated by a strong base or copper, to form the azaindole ring. nih.gov For instance, a one-pot approach involving N-arylation and a Sonogashira coupling followed by in situ cyclization has been reported for the synthesis of various 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles from amino-halopyridine starting materials. nih.govmdpi.com This methodology demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing groups. nih.gov

The Heck reaction represents another valuable palladium-catalyzed approach. The synthesis of 7-azaindoles has been achieved via enamine formation and a subsequent intramolecular Heck reaction. mdpi.com Similarly, palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate (B1210297) has been used to produce 2-methyl-substituted 7-azaindoles. nih.gov

The following table summarizes key palladium-catalyzed cross-coupling reactions used in the synthesis of azaindole derivatives.

| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Key Features | Reference |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Amino-halopyridines, Terminal alkynes | Substituted Azaindoles | One-pot synthesis, wide scope | nih.govmdpi.com |

| Intramolecular Heck | Pd(OAc)₂ | ortho-Iodoarylamines, Allyl acetate | 2-Methyl-azaindoles | Annulation strategy | nih.gov |

| N-Arylation/Sonogashira | CuI/Pd(PPh₃)₄ | Amino-halopyridines, Aryl iodides, Alkynes | 1,2-Disubstituted Azaindoles | One-pot, in situ cyclization | mdpi.com |

Copper-Mediated Cyclizations

Copper-mediated reactions provide an effective pathway for the synthesis of 7-azaoxindoles through intramolecular cyclization. nih.gov A notable method involves the direct intramolecular oxidative coupling of Csp²-H and Csp³-H centers, facilitated by copper(II) chloride (CuCl₂). nih.gov This reaction is typically performed in the presence of a base like sodium tert-butoxide (NaOtBu) in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.gov

The key step in this transformation is the formation of an amidyl radical through a one-electron oxidation of the amide enolate, which then undergoes an intramolecular radical cyclization (a homolytic aromatic substitution). nih.gov A detailed Density Functional Theory (DFT) study of this process has shown that for aza-oxindole formation, the second single electron transfer (SET) is the rate-determining step. nih.gov This methodology allows for the synthesis of 3,3-disubstituted oxindoles and their aza-analogs in good to excellent yields. nih.gov

Copper catalysis is also employed in the N-alkynylation of 7-azaindoles using a CuI/DMAP system, which proceeds efficiently at room temperature and is suitable for large-scale synthesis. researchgate.net Furthermore, copper-catalyzed Chan-Lam type N-arylation using a CuF₂/DMSO system has been demonstrated for various amides and related compounds. researchgate.net

Ruthenium-Based Catalysis

Ruthenium-based catalysts have emerged as powerful tools in organic synthesis, including applications relevant to the formation of complex heterocyclic structures. Chiral Ru(II) complexes have been successfully used to generate spirocyclopropyl oxindoles with high enantiomeric excess. rsc.org These reactions often proceed via enantioselective cyclopropanation. rsc.org Although direct application to this compound is not explicitly detailed, the principles of ruthenium catalysis in related systems are well-established. For example, various ruthenium-based metathesis catalysts have been synthesized and characterized, demonstrating their reactivity in ring-closing metathesis (RCM) reactions, a fundamental transformation in the synthesis of cyclic compounds. nih.goved.gov The development of these catalysts, often involving ligands like tricyclohexylphosphine (B42057) (PCy₃) and N-heterocyclic carbenes (NHCs), highlights the tunability of ruthenium complexes for specific synthetic challenges. nih.gov

Asymmetric Synthesis and Stereochemical Control

The synthesis of chiral 7-aza-2-oxindole derivatives is of paramount importance due to the significant impact of stereochemistry on biological activity. rsc.org

Enantioselective Morita–Baylis–Hillman Reactions with 7-Azaisatins

The asymmetric Morita–Baylis–Hillman (MBH) reaction is a powerful C-C bond-forming reaction that provides densely functionalized molecules. beilstein-journals.orgresearchgate.net In this context, 7-azaisatins have proven to be more efficient electrophiles than their isatin (B1672199) counterparts. beilstein-journals.orgresearchgate.netnih.gov

The enantioselective MBH reaction between 7-azaisatins and activated alkenes like maleimides, acrylates, or acrolein can be catalyzed by bifunctional tertiary amines, such as β-isocupreidine (β-ICD). researchgate.netnih.gov This approach provides convenient access to multifunctional 3-hydroxy-7-aza-2-oxindoles with high levels of enantiopurity, reaching up to 94% enantiomeric excess (ee). researchgate.netnih.gov The reaction is notable for its atom-economical nature and its ability to construct stereogenic quaternary carbon centers. researchgate.netnih.gov

The table below details representative results from the enantioselective MBH reaction using 7-azaisatins.

| Electrophile | Nucleophile | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| N-Phenyl-7-azaisatin | N-Phenylmaleimide | β-Isocupreidine | Good | High | researchgate.net |

| 7-Azaisatin | Methyl Acrylate | β-Isocupreidine | Moderate | Up to 94% | researchgate.netnih.gov |

| 7-Azaisatin | Acrolein | β-Isocupreidine | Moderate | Good | researchgate.netnih.gov |

Chiral Catalyst Applications in Spirooxindole Formation

The construction of chiral spirooxindoles, which are prevalent in natural products and pharmaceuticals, is a significant area of research. researchgate.netnih.gov Catalytic asymmetric methods are crucial for accessing these complex three-dimensional structures with high stereocontrol. researchgate.net

Various chiral catalysts have been employed in the formation of spirooxindoles from isatin or oxindole derivatives. rsc.orgresearchgate.net For instance, chiral N,N'-dioxide-Pr(OTf)₃ complexes have been used to catalyze the asymmetric [4+1] cycloaddition of oxindole 3-pyridinium ylides and α-halo hydrazones, yielding chiral pyrazoline-spirooxindoles. rsc.org This process benefits from low temperatures, which suppress the background reaction, and hydrogen bonding interactions that help control the enantioselectivity. rsc.org

Transition metal catalysis is also widely used. Chiral phosphine (B1218219) ligands in combination with metals like gold (Au) or rhodium (Rh) have been applied in enantioselective cyclopropanation reactions to form spirocyclopropyl oxindoles. rsc.org Similarly, chiral Ru(II) complexes are effective for the same transformation. rsc.org The development of chiral spirocyclic bisindole skeletons has also led to new, effective chiral catalysts for both transition metal and organocatalysis. d-nb.info These strategies underscore the diverse catalytic systems available for the stereoselective synthesis of spiro-fused oxindole frameworks, which can be extended to 7-aza-2-oxindole analogues.

Multicomponent Reaction Strategies for Enhanced Structural Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering advantages in terms of operational simplicity and atom economy. researchgate.net These strategies are particularly valuable for creating libraries of structurally diverse compounds for drug discovery. nih.gov

An efficient one-pot, three-component cyclocondensation has been developed for the synthesis of the 7-azaindole framework. researchgate.netnih.govscilit.com This reaction involves N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. researchgate.netnih.gov Depending on the active methylene compound used, this method can yield either carbocyclic fused 7-azaindoles (e.g., with dimedone or indane-1,3-dione) or highly substituted 7-azaindole derivatives (e.g., with Meldrum's acid or malononitrile). researchgate.netnih.gov

Another three-component reaction strategy utilizes isatin derivatives, 5-aminopyrroles, and 1,3-dicarbonyl compounds to produce spiro-fused oxindoles containing a dihydro-1H-pyrrolo[2,3-b]pyridine moiety. uni-rostock.de The versatility of MCRs makes them a powerful tool for generating a wide array of 7-aza-2-oxindole analogues, facilitating the exploration of chemical space around this important scaffold. nih.govuni-rostock.de

Michael Addition Approaches

Michael addition reactions represent a robust and atom-economical strategy for functionalizing the 7-aza-2-oxindole core. citedrive.com This approach typically involves the conjugate addition of a nucleophile to an activated alkene, which can be performed on the pre-formed aza-oxindole scaffold.

A simple and efficient one-pot triple Michael addition of activated alkenes to 7-aza-2-indolone has been developed. citedrive.comresearchgate.net This method allows for the simultaneous introduction of functional groups at both the C-3 position and the N-1 position of the aza-oxindole ring. researchgate.net The reaction proceeds efficiently and can be adapted to a mixed Michael addition using equimolar amounts of two different activated alkenes to achieve multifunctionality. citedrive.comresearchgate.net The resulting C-3 and N-functionalized carbon-rich 7-aza-2-oxindole derivatives are valuable intermediates for further synthetic transformations. researchgate.net A plausible mechanism involves initial deprotonation of the N-H and C-3 protons, followed by sequential conjugate additions. citedrive.com

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Cycloaddition reactions, particularly the [3+2] dipolar cycloaddition, are powerful methods for constructing highly complex and stereochemically rich spirocyclic oxindole systems. nih.gov This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

A common approach involves the in-situ generation of azomethine ylides from the reaction of an isatin or aza-isatin derivative with an amino acid. nih.gov These ylides then react with suitable dipolarophiles, such as chalcone (B49325) derivatives, in a one-pot process to afford di-spirooxindole compounds. nih.gov This method provides access to structurally diverse and biologically relevant spirocycles in good yields. nih.gov The regioselectivity and stereoselectivity of the cycloaddition can be precisely controlled, leading to the formation of multiple new stereocenters. The use of chiral catalysts or auxiliaries can render these transformations enantioselective. acs.org Intramolecular [3+2] cycloadditions of pyrazinium dicyanomethylides carrying a terminal alkyne have also been used to prepare novel fused 7-aza-indolizine systems in high yields. clockss.org

Mechanistic Investigations of Novel Synthetic Pathways

Elucidating the reaction mechanisms of novel synthetic routes is crucial for optimizing reaction conditions and expanding their applicability. Detailed mechanistic studies, often combining experimental work with computational analysis, have provided deep insights into the formation of aza-oxindole derivatives.

Free-Radical Cyclization Mechanisms

Free-radical cyclization offers a versatile method for constructing the aza-oxindole ring system, often proceeding under mild conditions and tolerating a range of functional groups. beilstein-journals.org This strategy typically involves generating a radical which then undergoes an intramolecular cyclization.

One such approach is the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org In this process, a radical is generated from the aryl bromide precursor using a radical initiator system like azobisisobutyronitrile (AIBN) with a mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). beilstein-journals.org This radical then cyclizes onto the pyridine ring. The cyclization can be highly efficient, providing good yields of the fused polyheterocyclic products. beilstein-journals.org While 5-exo cyclizations are generally favored, 6-endo-trig cyclizations have also been successfully triggered from aryl radicals generated at the C-7 position of indole derivatives to furnish novel pyrrolo[3,2,1-ij]quinoline systems. nih.gov The choice of radical initiator and reaction conditions is critical for success, as standard conditions like AIBN/Bu₃SnH can sometimes lead to complex product mixtures or tarring. beilstein-journals.org

Mechanoredox Chemistry in Oxindole Synthesis

Mechanoredox chemistry is an emerging strategy that utilizes mechanical force, typically from ball-milling, to induce redox reactions. nih.govresearchgate.net This technique can offer a sustainable and efficient alternative to traditional solution-based methods. researchgate.netresearchgate.net The principle involves using piezoelectric materials, such as barium titanate (BaTiO₃), which become highly polarized under mechanical stress. nih.gov This polarized state allows the material to act as both a reductant and an oxidant, mimicking the catalytic cycles of photoredox catalysts to facilitate radical-based syntheses. nih.govnih.gov

This approach has been successfully applied to the synthesis of oxindoles. researchgate.net For example, a mechanoredox system using a copper(II) precatalyst and piezoelectric materials can be used for the divergent synthesis of oxindoles from α-bromo N-sulfonyl amides. researchgate.net The mechanical agitation of the piezoelectric material is believed to generate the necessary redox potential to drive the catalytic cycle. researchgate.net This solvent-free or liquid-assisted grinding method holds significant potential for the clean and sustainable synthesis of complex heterocyclic structures like this compound. researchgate.netnih.gov

Proposed Catalytic Cycles and Transition State Analysis

Understanding the catalytic cycle is fundamental to rational catalyst design and reaction optimization. Density Functional Theory (DFT) has become an invaluable tool for investigating reaction mechanisms, transition states, and the role of catalysts and additives. nih.govsemanticscholar.org

For the Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes, DFT simulations have elucidated the crucial role of silver salt additives (e.g., AgSbF₆). nih.govsemanticscholar.org The calculations confirmed that the Ag⁺ cation acts as an oxidant, transforming a neutral Rh(III) intermediate into a more reactive cationic Rh(III)-pyridyl⁺ complex. nih.govsemanticscholar.org This oxidation is key, as it significantly lowers the energy barriers for subsequent steps, including the rate-determining C-H activation via a concerted metalation-deprotonation (CMD) pathway, 1,2-alkyne insertion, and reductive elimination to form the final product. nih.govsemanticscholar.org Similarly, DFT has been used to map the proposed catalytic cycle for the mechanoredox synthesis of oxindoles, calculating the free energies of intermediates and the structures of various transition states. researchgate.net

| Catalytic Synthesis of 7-Azaindoles: Key Mechanistic Steps | Description | Role of Additive/Catalyst |

| Oxidation of Catalyst | A neutral Rh(III) intermediate is oxidized by Ag⁺ to a more active cationic Rh(III) species. nih.govsemanticscholar.org | The Ag⁺ oxidant promotes catalyst activity and turnover efficiency. nih.govsemanticscholar.org |

| C-H Activation | The cationic Rh(III) complex undergoes C-H activation of the pyridine ring via a concerted metalation-deprotonation (CMD) mechanism. nih.govsemanticscholar.org | The cationic nature of the complex lowers the activation barrier for this step. nih.govsemanticscholar.org |

| Alkyne Insertion | The alkyne substrate inserts into the Rh-C bond. nih.govsemanticscholar.org | The catalyst coordinates the alkyne, facilitating the insertion. |

| Reductive Elimination | The final C-N bond is formed, releasing the 7-azaindole product and regenerating a Rh(I) species. nih.govsemanticscholar.org | This step completes the formation of the heterocyclic ring. |

Synthetic Strategies for Introduction of Halogen and Methyl Substituents (e.g., at C-4 and C-6)

The targeted synthesis of this compound requires regioselective methods for introducing the chloro and methyl groups onto the core structure. The most reliable strategies often involve incorporating these substituents into the starting materials before the ring-forming cyclization step.

The introduction of a methyl group at the C-6 position is typically achieved by starting with a pyridine precursor that already contains the methyl group at the corresponding position (C-5 of the pyridine ring). For example, a domino reaction between 2-fluoro-3-methylpyridine and an arylaldehyde can be used to selectively synthesize 7-azaindoline structures where the methyl group is retained at the C-6 position. rsc.org

Introducing a chlorine atom at the C-4 position is more challenging. Direct electrophilic halogenation of the 7-aza-2-oxindole ring can be difficult and may lead to mixtures of regioisomers due to the electronic properties of the fused pyridine system. google.com For instance, the synthesis of spirocyclic azetidine (B1206935) oxindoles showed that while substitutions at the 5-, 6-, and 7-positions gave excellent results, a bromo-substituent at the 4-position led to poor enantioselectivity, suggesting unfavorable interactions. acs.org Therefore, a more controlled approach involves using a pre-halogenated starting material, such as a 2-amino-3-iodo-5-chloropyridine, which can then be subjected to a palladium-catalyzed coupling and subsequent cyclization to build the desired bicyclic core with the halogen correctly positioned. organic-chemistry.org

Chemical Reactivity and Functional Group Transformations of 4 Chloro 6 Methyl 7 Aza 2 Oxindole and Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold

The 7-azaoxindole core possesses multiple sites for substitution, and its reactivity is governed by the electronic nature of both the pyridine (B92270) and pyrrole (B145914) rings. The pyridine moiety is inherently electron-deficient, while the pyrrole part is electron-rich. This dichotomy dictates the preferred sites for electrophilic and nucleophilic attack.

The nitrogen atom at the N-1 position of the 7-azaoxindole ring is part of a lactam and possesses a lone pair of electrons, making it a potential nucleophile. This position is readily functionalized through various substitution reactions.

Alkylation and arylation at the N-1 position are common modifications. These reactions typically proceed under basic conditions, where a base such as sodium hydride (NaH) is used to deprotonate the N-1 nitrogen, forming a nucleophilic anion. This anion then reacts with an electrophile, such as an alkyl halide or aryl halide, to yield the N-substituted product. For instance, the N-alkylation of 6-bromo-7-azaindole, a related precursor, has been achieved using alkyl iodide in the presence of NaH. researchgate.net Similarly, one-pot methodologies involving N-arylation followed by cross-coupling reactions have been developed for the synthesis of 1,2-disubstituted azaindoles, demonstrating the feasibility of introducing aryl groups at this position. nih.gov

The N-1 position can also participate in Michael additions. Studies have shown that in the presence of a suitable base, the N-1 proton can be abstracted, allowing for conjugate addition to activated alkenes. This has been demonstrated in the synthesis of N,3,3'-tri-functionalized 7-aza-2-oxindole derivatives. researchgate.net

Table 1: Examples of N-1 Functionalization Reactions on Aza-oxindole Analogues

| Starting Material | Reagent | Base | Product Type | Reference |

| 6-bromo-7-azaindole | Alkyl iodide | NaH | N-alkylated 7-azaindole (B17877) | researchgate.net |

| Amino-halopyridine | Aryl iodide | - | N-arylated azaindole | nih.gov |

| 7-aza-2-oxindole | Activated alkene | Base | N-Michael adduct | researchgate.net |

This table is generated based on reactions on analogous structures and is illustrative of the reactivity at the N-1 position.

The C-3 position of the 7-aza-2-oxindole core is a methylene (B1212753) group flanked by an amide carbonyl and an aromatic system, making its protons acidic and the carbon nucleophilic upon deprotonation. This position is a hotspot for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A common transformation at the C-3 position is the Knoevenagel condensation. In this reaction, the 7-aza-2-oxindole is reacted with an aldehyde or ketone, typically under basic conditions (e.g., using piperidine (B6355638) or other amines as a catalyst), to form a 3-ylidene-7-aza-2-oxindole. This reaction has been widely used to synthesize a variety of derivatives by condensing substituted benzaldehydes with 7-aza-2-oxindole. nih.gov

The C-3 position can also undergo direct chalcogenation. A method for the regioselective C-3 sulfenylation, selenylation, and thiocyanation of 7-azaindoles has been developed using iodine in DMSO as a catalytic system. acs.org This demonstrates the ability to introduce sulfur and selenium functionalities directly at this position.

Furthermore, the C-3 position can be di-functionalized. For example, treatment of 7-azaoxindoles with NBS (N-Bromosuccinimide) can lead to 3,3-dibrominated species, which can be further transformed. researchgate.net Additionally, Michael additions at the C-3 position are possible, leading to the formation of spirocyclic structures or carbon-rich derivatives. researchgate.net Organocatalytic asymmetric synthesis has also been employed to create 3,3-disubstituted oxindoles with two heteroatoms at the C-3 position, highlighting the advanced synthetic utility of this site. nih.gov

Table 2: Key Reactions at the C-3 Position of the 7-Aza-2-oxindole Scaffold

| Reaction Type | Reagents | Product | Reference |

| Knoevenagel Condensation | Substituted benzaldehydes, base | 3-Ylidene-7-aza-2-oxindoles | nih.gov |

| Chalcogenation | Thiols/Diselenides, I2/DMSO | C-3 Thio/Seleno-7-azaindoles | acs.org |

| Halogenation | N-Bromosuccinimide (NBS) | 3,3-Dibromo-7-azaoxindole | researchgate.net |

| Michael Addition | Activated alkenes, base | C-3 functionalized adducts | researchgate.net |

The reactivity of the pyridine ring in the 7-aza-2-oxindole system is significantly influenced by the substituents present on it. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or appropriately positioned leaving groups like halogens. uoanbar.edu.iq

In the case of 4-Chloro-6-methyl-7-aza-2-oxindole, the chlorine atom at the C-4 position is a key site for nucleophilic attack. The electron-withdrawing nature of the adjacent pyridinic nitrogen and the fused lactam ring facilitates the displacement of the chloride by various nucleophiles. This is analogous to the well-documented regioselective SNAr at the C-4 position of 2,4-dichloroquinazolines. mdpi.com The reaction of a related compound, 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, with nucleophiles like sodium azide, amines, and thiophenol resulted in the substitution of the chlorine atom. researchgate.net

The methyl group at the C-6 position has a more subtle electronic effect. As an electron-donating group, it can slightly decrease the electrophilicity of the pyridine ring carbons, but its primary influence might be steric, potentially directing incoming nucleophiles. Computational studies on substituted 7-azaindoles have shown that electron-donating groups can influence the strength of intermolecular interactions, which is indicative of their effect on the electronic environment of the ring. nih.gov

Conversely, electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient character, which is further exacerbated by the protonation of the pyridine nitrogen under acidic conditions. uoanbar.edu.iq

Oxidation and Reduction Transformations

The 7-aza-2-oxindole scaffold can undergo both oxidation and reduction reactions, leading to different but related heterocyclic systems.

Oxidation of the 7-aza-2-oxindole core can lead to the corresponding 7-azaisatin. For example, the oxidation of 7-azaindoles to 7-azaisatins has been achieved using reagents like pyridinium (B92312) chlorochromate–silica gel (PCC-SiO2) with aluminum chloride (AlCl3). researchgate.net Another method involves bromination with NBS to form a 3,3-dibromo intermediate, which is then converted to the isatin (B1672199) derivative using silver nitrate. researchgate.net

Reduction of the 7-azaoxindole system can also be performed. The lactam carbonyl group can potentially be reduced, although this is less common than the reduction of the corresponding 7-azaindole to a 7-azaindoline. The hydrogenation of 7-azaindoles is a known method for producing 7-azaindolines, which are also important pharmacophores. rsc.org

Formation of Complex Hybrid Structures and Conjugates

The 7-aza-2-oxindole core serves as a versatile platform for the construction of more complex molecular architectures, including hybrid molecules and conjugates. These strategies aim to combine the favorable properties of the azaoxindole scaffold with other pharmacophores to create novel compounds with enhanced or dual activities.

One common approach is to use the functional handles on the azaoxindole core to link to other molecular fragments. For example, derivatives of benzylideneindolon-2-one, which can be formed via Knoevenagel condensation at the C-3 position, have been designed as hybrid anticancer agents. nih.gov

Another powerful technique for creating conjugates is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." By introducing a propargyl group (containing a terminal alkyne) at the N-1 position of an oxindole (B195798) and reacting it with an organic azide, a stable 1,2,3-triazole ring is formed, linking the oxindole to another molecule. tandfonline.com This methodology provides a highly efficient and modular approach to synthesizing complex hybrid structures. These hybrid molecules often exhibit interesting biological profiles, such as antimicrobial or DNA photocleavage activity. tandfonline.com

The synthesis of these complex structures often leverages the reactivity of the N-1 and C-3 positions, which are readily functionalized to allow for the attachment of other molecular entities.

Structure Activity Relationship Sar Investigations of 7 Aza 2 Oxindole Derivatives Through Molecular Design and Synthesis

Elucidation of Key Structural Features Correlating with Molecular Target Interactions

The biological activity of 7-aza-2-oxindole derivatives is fundamentally linked to their ability to interact with specific amino acid residues within a target's binding site. The 7-azaindole (B17877) ring is widely recognized as a "hinge-binding element," a key feature for many kinase inhibitors. jst.go.jp

Key interactions include:

Bidentate Hydrogen Bonding: The pyridine (B92270) nitrogen atom (N-7) in the 7-aza-2-oxindole ring acts as a hydrogen bond acceptor, while the adjacent pyrrole (B145914) NH group (N-1) serves as a hydrogen bond donor. jst.go.jp This pattern allows the molecule to form two critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for inhibitors. jst.go.jp

Binding Mode Orientation: Analysis of co-crystal structures has revealed that 7-azaindole derivatives can adopt different binding modes, often classified as "normal" or "flipped." jst.go.jp

In the "normal" binding mode, the 7-azaindole ring binds to the hinge region as typically observed. jst.go.jp

In the "flipped" mode, the moiety is rotated 180 degrees. jst.go.jp The preferred orientation can be influenced by substitutions on the ring. For instance, substitution at the C-2 position can create steric hindrance in the "normal" mode, forcing the compound into a "flipped" orientation to fit into the binding pocket. jst.go.jp

Directing Group for Synthesis: The 7-azaindoline group can also function as an effective directing group in asymmetric synthesis, facilitating the creation of specific stereoisomers, which is critical as biological activity is often stereospecific. mdpi.com

These fundamental interactions provide a framework for understanding the SAR of this class of compounds, where the core scaffold provides the essential anchoring points and peripheral substituents modulate potency, selectivity, and pharmacokinetic properties.

Positional and Substituent Effects on Biological Pathway Modulation

The modulation of biological pathways by 7-aza-2-oxindole derivatives is highly dependent on the nature and position of substituents on the core ring structure.

Modifications at various positions of the 7-aza-2-oxindole ring have been shown to significantly influence biological activity. Research into 7-azaindole analogs has highlighted that positions C-3, N-1, and C-5 are often the most active sites for derivatization to enhance anticancer properties. citedrive.comnih.gov

N-1 Position: Substitution on the nitrogen atom of the oxindole (B195798) ring is a common strategy. For example, in a series of spiro-oxindole derivatives, a compound featuring an N-benzyl substitution along with a chloro group on the scaffold demonstrated the most potent anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

C-3 Position: The C-3 position is a particularly critical site for modification. Substitution at this position has been shown to enhance both the potency and selectivity of oxindole derivatives, especially in the development of anticancer agents targeting vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.gov The introduction of 3-alkenyl groups at this position has also proven effective. nih.gov

| Position | Substituent Example | Observed Effect | Reference |

|---|---|---|---|

| N-1 | Benzyl group | Enhanced anticancer potency in spiro-oxindoles | nih.gov |

| C-3 | Various substituents | Crucial for enhancing potency and selectivity (e.g., for VEGFR-2) | researchgate.netnih.gov |

| C-3 | Alkenyl groups | Effective for antiproliferative properties | nih.gov |

| C-5 | Various substituents | Identified as a key active site for modification in anticancer agents | citedrive.comnih.gov |

The type of functional group introduced onto the 7-aza-2-oxindole scaffold is a determining factor in its biological efficacy. Reviews of 7-azaindole analogs have found that certain classes of substituents are particularly successful in yielding potent anticancer agents. citedrive.comnih.gov

Alkyl and Aryl Groups: These groups can modulate the lipophilicity and steric bulk of the molecule, influencing its fit within a binding pocket and its pharmacokinetic properties.

Carboxamide Group: The introduction of a carboxamide functional group provides additional hydrogen bond donor and acceptor capabilities, potentially forming new interactions with the target protein to enhance binding affinity. citedrive.comnih.gov

Heterocyclic Rings: Attaching other heterocyclic rings to the scaffold is a common and highly effective strategy. citedrive.comnih.gov For instance, benzylideneindolon-2-one derivatives substituted with a benzimidazole (B57391) ring at the C-2 position have been designed as potent dual inhibitors of VEGFR-2 and EGFR. nih.gov Spiro-oxindoles, which incorporate a spirocyclic ring system at C-3, represent another class of heterocyclic derivatives with significant anticancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive efficacy.

For instance, a 3D-QSAR study was performed on a series of oxindole derivatives to understand the structural requirements for inhibiting the 5-hydroxytryptamine (5HT7) receptor. nih.gov The study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov The resulting models showed strong statistical reliability, indicating their ability to predict the inhibitory activity based on molecular properties like steric, electrostatic, hydrophobic, and hydrogen bonding fields. nih.gov

| Model | Cross-Validated q² | Conventional r² | Predictive r² (Test Set) |

|---|---|---|---|

| CoMFA | 0.743 | 0.985 | 0.560 |

| CoMSIA | 0.608 | 0.970 | 0.619 |

In another study on 7-aza-2-oxindole derivatives with anti-inflammatory activity, QSAR analysis revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for inhibiting the release of inflammatory cytokines like TNF-α and IL-6. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. Identifying this pharmacophore is a cornerstone of modern drug design and lead optimization.

For example, a pharmacophore-based approach was used to design oxindole derivatives as dual inhibitors of VEGFR-2 and EGFR. nih.gov By understanding the key binding features within the homologous binding sites of these two receptors, researchers designed benzylideneindolon-2-one derivatives, leading to the identification of compound 5b as a highly potent and selective inhibitor. nih.gov

Lead optimization involves systematically modifying a promising lead compound to improve its potency, selectivity, and drug-like properties. This process can be guided by computational methods. In the development of 7-azaindole derivatives as non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors, a lead compound (compound 8 ) was identified with an IC₅₀ of 0.73μM. nih.gov Using free energy perturbation (FEP) calculations to guide the optimization process, researchers developed a new compound with a two-fold increase in potency (IC₅₀ = 0.36μM). nih.gov This demonstrates how computational strategies can rationally guide the optimization of a lead scaffold.

Computational and Theoretical Studies on 7 Aza 2 Oxindole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular structures and vibrational spectra of various compounds, including 7-azaindole (B17877) derivatives. sigmaaldrich.com DFT calculations allow for the determination of a molecule's ground-state electronic structure, providing a basis for understanding its stability, reactivity, and spectroscopic properties. Studies on related chloro-substituted 7-azaindole-3-carbaldehydes have utilized DFT methods like B3LYP-D3, PBE0-D3, and ωB97X-D to analyze molecular structures and vibrational spectra. researchgate.net Such calculations are crucial for predicting the most stable conformations and understanding how substitutions, like the chloro and methyl groups in 4-Chloro-6-methyl-7-aza-2-oxindole, influence the geometry and energy of the molecule. For instance, in studies of 4-chloro-7-azaindole-3-carbaldehyde, DFT was used to assess the relative stability of different conformers, which is dictated by the orientation of substituents. researchgate.net

Frontier Molecular Orbital Theory (FMOT) is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. For this compound, the electron-withdrawing nature of the chlorine atom and the oxindole (B195798) carbonyl group would be expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor. The methyl group, being electron-donating, would raise the HOMO energy. The interplay of these substituents determines the ultimate electronic profile and reactivity. In studies of similar heterocyclic systems, DFT calculations are routinely used to compute these values, which are fundamental to predicting chemical behavior. mdpi.com

Table 1: Illustrative Electronic Properties from a DFT Calculation for a Heterocyclic System

| Property | Definition | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity. Higher values indicate stronger donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity. Lower values indicate stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. rsc.org An MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

Red regions signify negative electrostatic potential, rich in electrons, and are indicative of sites prone to electrophilic attack. In this compound, these areas would likely be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring.

Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These would be expected near the hydrogen atom attached to the amide nitrogen (N-H).

Green regions denote neutral potential.

The MEP map provides a clear picture of how a molecule will interact with other polar molecules or biological receptors, highlighting the importance of electrostatic complementarity in molecular recognition. rsc.org

Conceptual DFT provides a framework for quantifying global and local reactivity through a set of descriptors derived from the change in energy with respect to the number of electrons. nih.govmdpi.comnih.gov These indices offer a powerful semi-quantitative tool for predicting the reactivity of organic molecules. mdpi.com Key global reactivity indices include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Global Nucleophilicity (N): A measure of the electron-donating ability of a molecule.

These global descriptors can be complemented by local reactivity indices, such as Fukui functions or Parr functions, which identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govnih.gov

Table 2: Key Conceptual DFT Global Reactivity Indices

| Index | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Capacity to act as an electron acceptor (electrophile). |

| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Capacity to act as an electron donor (nucleophile), often referenced to a standard like tetracyanoethylene (B109619) (TCE). |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For a compound like this compound, docking simulations would be employed to predict its binding mode within the active site of a relevant biological target, such as a protein kinase, a common target for oxindole-based inhibitors.

The simulation places the ligand in various conformations within the binding pocket and scores them based on a scoring function that estimates the binding affinity. The results reveal crucial interactions, such as:

Hydrogen Bonds: Often formed between the N-H or C=O groups of the oxindole core and amino acid residues in the protein.

Hydrophobic Interactions: Involving the aromatic rings and the methyl group.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms in the binding site.

In a study on designed oxindole derivatives targeting VEGFR-2, docking identified candidate compounds with high scores based on favorable hydrogen bonding and hydrophobic contacts. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the atomic movements of the system over time, typically on the nanosecond to microsecond scale, within a simulated physiological environment (i.e., in water with ions at a given temperature and pressure).

For the this compound-protein complex, an MD simulation would assess:

Structural Stability: By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose.

Conformational Flexibility: By analyzing the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which can highlight parts of the protein that become more or less flexible upon ligand binding.

Binding Dynamics: MD simulations can reveal the stability of key interactions (like hydrogen bonds) identified in docking, showing how often they are formed and their average lifetimes.

Studies on other oxindole derivatives have used MD simulations to confirm the structural stability of the ligand-protein complex, providing strong evidence for the predicted binding mode. nih.gov

Binding Energy Calculations (e.g., MM/PBSA-based approaches)

To obtain a more accurate estimation of binding affinity than docking scores provide, post-processing methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach are used. This method calculates the binding free energy (ΔGbind) by combining molecular mechanics energy terms with continuum solvation models.

The calculation involves extracting snapshots from the stable portion of an MD trajectory and computing the following energy components for the complex, receptor, and ligand:

ΔGbind = ΔEMM + ΔGsolv - TΔS

ΔEMM: The change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions.

ΔGsolv: The change in solvation free energy, composed of a polar component (calculated via the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area).

-TΔS: The change in conformational entropy upon binding, which is computationally expensive and often omitted when comparing relative affinities of similar compounds.

MM/PBSA analysis can also decompose the total binding energy into contributions from individual amino acid residues, identifying the key "hotspot" residues that are most critical for the binding interaction. This level of detail is invaluable for guiding the rational design of more potent inhibitors. nih.gov

In Silico Toxicity Prediction Methodologies

In the early stages of drug discovery and chemical safety assessment, in silico toxicology has emerged as an indispensable tool for predicting the potential adverse effects of chemical compounds. nih.govepa.gov These computational methods offer a rapid and cost-effective means to prioritize candidates for further development and to identify potential liabilities before significant resources are invested in experimental testing. nih.govnih.gov For novel heterocyclic compounds such as this compound and other derivatives of the 7-aza-2-oxindole scaffold, a variety of in silico methodologies can be employed to forecast a range of toxicity endpoints.

The primary goal of in silico toxicology is to establish a relationship between the chemical structure of a molecule and its potential to elicit a toxic response. nih.gov This is achieved through the application of various computational models, which can be broadly categorized into expert rule-based systems, quantitative structure-activity relationship (QSAR) models, and machine learning approaches. nih.govnih.gov

Expert Rule-Based Systems: These systems are built upon curated knowledge derived from experimental data and expert toxicological assessment. They identify structural fragments, known as toxicophores or structural alerts, that are associated with specific types of toxicity. For a compound like this compound, an expert system would analyze its structure for alerts such as the chlorinated aromatic ring, which can sometimes be associated with metabolic activation to reactive intermediates.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate variations in the physicochemical properties of a group of chemicals with changes in their biological activity or toxicity. osti.govnih.gov For the 7-aza-2-oxindole system, a QSAR model would be developed using a training set of structurally related compounds with known toxicity data. Molecular descriptors, which are numerical representations of the chemical structure (e.g., logP, molecular weight, electronic properties), are calculated and used to build a mathematical equation that can predict the toxicity of new compounds like this compound. osti.govresearchgate.net The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data and its applicability domain. researchgate.net

Read-Across: This is a qualitative or quantitative data gap filling technique that assumes that the toxicity of a substance can be inferred from one or more structurally similar analogue compounds for which experimental data are available. numberanalytics.comcanada.canih.gov To apply read-across to this compound, one would identify structurally similar 7-aza-2-oxindoles or other halogenated aza-aromatic compounds with known toxicity profiles. canada.ca The justification for the read-across would be based on similarities in structure, physicochemical properties, and predicted metabolic pathways. numberanalytics.com

Machine Learning and Deep Learning Models: More recently, machine learning and deep learning algorithms have been increasingly used to develop sophisticated toxicity prediction models. nih.govfrontiersin.org These models can learn complex, non-linear relationships between chemical structures and toxicity from large datasets. nih.govfrontiersin.org For the 7-aza-2-oxindole class of compounds, a machine learning model could be trained on a diverse set of public and proprietary toxicity data to predict a wide range of endpoints, including carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity. nih.gov

An illustrative in silico toxicity profile for this compound, as might be generated by a combination of these methods, is presented in the tables below. It is important to note that these are hypothetical predictions and would require experimental validation.

Table 1: Illustrative Mutagenicity and Genotoxicity Predictions for this compound

| Prediction Model | Endpoint | Prediction | Confidence | Structural Alerts Identified |

| Expert Rule-Based | Ames Mutagenicity | Negative | Moderate | Aromatic amine moiety (potential for metabolic activation) |

| QSAR Model | Chromosomal Aberration | Negative | High | Within applicability domain of the model |

| Machine Learning | In vivo Micronucleus | Negative | Moderate | Based on a large dataset of heterocyclic compounds |

Table 2: Illustrative Carcinogenicity Predictions for this compound

| Prediction Model | Prediction | Confidence | Key Features Influencing Prediction |

| QSAR (FDA) | Negative | Moderate | Lack of strong structural alerts for carcinogenicity |

| Read-Across | Equivocal | Low | Limited data on structurally similar chlorinated aza-oxindoles |

| Expert System | Negative | Moderate | No significant alerts based on known carcinogenic motifs |

Table 3: Illustrative Organ System Toxicity Predictions for this compound

| Toxicity Endpoint | Prediction Model | Prediction | Confidence | Notes |

| Hepatotoxicity | Machine Learning | Low Risk | Moderate | Predicted to have low potential for drug-induced liver injury. |

| Cardiotoxicity (hERG) | QSAR | Low Risk | High | Key physicochemical descriptors fall outside the range for hERG binders. |

| Nephrotoxicity | Read-Across | Low Risk | Low | Based on analogues lacking specific nephrotoxic alerts. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Aza 2 Oxindole Analogues

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 7-aza-2-oxindole analogues, this technique provides unequivocal proof of their molecular structure, including bond lengths, bond angles, and the absolute configuration of stereocenters.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. This information is crucial for understanding the molecule's conformation and the steric and electronic effects of its substituents.

Table 1: Representative Crystallographic Data for an Indole (B1671886) Analogue

This table is representative of the type of data obtained from X-ray crystallography studies on related heterocyclic compounds.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/n |

| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Angles | α = 90°, β = XX.XX°, γ = 90° |

| Volume | V = XXX.X Å3 |

| Z (molecules per unit cell) | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For 4-Chloro-6-methyl-7-aza-2-oxindole, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a ¹H NMR spectrum, the chemical shift (δ) of a proton signal indicates its electronic environment, which is heavily influenced by neighboring atoms and functional groups. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons, allowing for the determination of connectivity.

¹³C NMR spectroscopy provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and bonding of the carbon atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, ultimately allowing for the complete and unambiguous assignment of all signals and confirmation of the molecular skeleton. bas.bg For example, the ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, while HMBC reveals longer-range couplings between protons and carbons separated by two or three bonds. bas.bg

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Aza-2-Oxindole Analogues

The following table provides representative chemical shift ranges for key functional groups found in 7-aza-2-oxindole analogues, based on data from related structures. rsc.orgacgpubs.orgresearchgate.net

| Atom/Group | Technique | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic CH | ¹H NMR | 7.0 - 8.5 | Position influenced by chloro and nitrogen substituents. |

| NH | ¹H NMR | 8.0 - 11.0 | Broad signal, position is solvent-dependent. |

| CH₂ (in oxindole (B195798) ring) | ¹H NMR | ~3.5 | Typically a singlet. |

| CH₃ | ¹H NMR | ~2.3 | Singlet, attached to the aromatic ring. |

| C=O (amide) | ¹³C NMR | 170 - 180 | Carbonyl carbon of the lactam. |

| Aromatic C-Cl | ¹³C NMR | 120 - 135 | Carbon directly attached to chlorine. |

| Aromatic C-N | ¹³C NMR | 140 - 155 | Carbons in the pyridine (B92270) part of the ring. |

| Aromatic C-H | ¹³C NMR | 110 - 140 | Protonated aromatic carbons. |

| CH₂ (in oxindole ring) | ¹³C NMR | ~36 | Aliphatic carbon in the five-membered ring. |

| CH₃ | ¹³C NMR | ~15 | Methyl group carbon. |

Mass Spectrometry Techniques in Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact molecular weight, which allows for the calculation of its precise elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) provides significant structural information. In this technique, the molecular ion ([M+H]⁺) is isolated and subjected to fragmentation through collision-induced dissociation (CID) or other methods like electron-activated dissociation (EAD). nih.gov The resulting fragment ions are then analyzed. The pattern of fragmentation is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. osti.gov Analysis of these fragments helps to confirm the presence of key structural units, such as the oxindole core, the methyl group, and the chloro-substituted pyridine ring. For example, the loss of characteristic neutral molecules (like CO or Cl) or radicals from the parent ion can be correlated with specific parts of the molecular structure, helping to piece together the connectivity of the atoms. nih.govosti.gov

UV/Visible Spectroscopy for Isomer Assignment and Electronic Properties

UV/Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For compounds like 7-aza-2-oxindole analogues, the UV-Vis spectrum is sensitive to the conjugated π-electron system of the heterocyclic rings.

The spectrum provides information about the electronic properties of the molecule. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. Different isomers of a compound will often have distinct UV-Vis spectra, making this technique useful for isomer assignment. The introduction of substituents like the chloro and methyl groups can cause shifts in the absorption bands (either to longer, bathochromic shifts, or shorter, hypsochromic shifts), providing insight into their electronic influence on the chromophore. The photophysical properties of 7-azaindole (B17877) and its analogues are known to be sensitive to the solvent environment, which can affect the position and shape of the absorption and fluorescence bands. acs.org

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.govdoaj.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like d_norm (a normalized contact distance) onto this surface, specific intermolecular contacts can be identified and highlighted. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov

This analysis can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. nih.gov For this compound, this analysis would reveal the relative importance of different interactions, such as H⋯H, O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N contacts, in dictating the crystal packing. nih.gov This provides a detailed understanding of how molecules recognize and assemble with one another in the solid state, complementing the structural information from X-ray diffraction. doaj.org

Future Research Directions and Emerging Paradigms for 4 Chloro 6 Methyl 7 Aza 2 Oxindole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azaoxindoles

The synthesis of azaoxindoles, including 4-Chloro-6-methyl-7-aza-2-oxindole, is a critical area for future research, with a strong emphasis on developing more efficient, sustainable, and diverse synthetic routes. Historically, the synthesis of the broader oxindole (B195798) class has involved methods like intramolecular α-arylation and multi-component reactions. nih.gov For instance, a three-component reaction utilizing N-(arylsulfonyl)acrylamides, DABSO (DABCO-bis(sulfur dioxide)), and phenyldiazonium tetrafluoroborates has been used to access sulfonated oxindoles. nih.gov Another established method involves the reaction of 2,5-dichloronitrobenzene with dimethyl malonate, followed by acid-mediated cyclization to form 6-chloro-oxindole. google.com

Future efforts will likely focus on "green" chemistry principles, such as the use of microwave-assisted organic synthesis (MAOS). mdpi.com MAOS offers advantages like shorter reaction times, reduced energy consumption, and higher yields with increased purity. mdpi.com The development of novel catalytic systems is also a promising avenue. For example, phosphoramide-based bifunctional catalysts have shown potential in the enantioselective synthesis of 3,3-disubstituted oxindoles. nih.gov Additionally, tin-free radical cyclizations represent a cleaner alternative for constructing the core azaoxindole structure. researchgate.net

A novel approach for the synthesis of 3-monohalooxindoles involves the acidolysis of 3-phosphate-substituted oxindoles with haloid acids, a method that boasts mild reaction conditions and the use of readily available starting materials. beilstein-journals.org The exploration of such innovative strategies will be crucial for the efficient and environmentally benign production of this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Oxindole and Azaoxindole Synthesis

| Methodology | Key Features | Potential Advantages for Azaoxindole Synthesis |

| Multi-component Reactions | Involve the reaction of three or more starting materials in a single step. | High atom economy, operational simplicity, and the ability to generate structural diversity. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to accelerate chemical reactions. mdpi.com | Rapid reaction times, improved yields, and reduced environmental impact. mdpi.com |

| Catalytic Enantioselective Synthesis | Employs chiral catalysts to produce specific stereoisomers. nih.gov | Control over stereochemistry, which is often crucial for biological activity. nih.gov |

| Tin-Free Radical Cyclizations | Avoids the use of toxic tin reagents in radical-based ring-forming reactions. researchgate.net | Environmentally friendly and reduces metallic contamination of the final product. researchgate.net |

| Acidolysis of Phosphate-Substituted Oxindoles | A novel method for introducing a halogen at the C-3 position. beilstein-journals.org | Mild conditions, simple operation, and good yields. beilstein-journals.org |

Exploration of Diversified Chemical Space for Advanced Scaffold Functionalization

Expanding the chemical space around the this compound core is a key objective for discovering new derivatives with enhanced properties. This involves the strategic introduction of various functional groups at different positions of the azaoxindole scaffold. The goal is to create libraries of compounds with diverse three-dimensional structures and functionalities, which is crucial for modulating interactions with biological targets. nih.gov